![molecular formula C7H5Br2NO2 B2962222 2-Amino-3,6-dibromobenzoic acid CAS No. 20776-66-3](/img/structure/B2962222.png)
2-Amino-3,6-dibromobenzoic acid
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Overview
Description
2-Amino-3,6-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzoic acid, which is substituted with two bromine atoms and one amino group .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,6-dibromobenzoic acid consists of a benzene ring substituted with two bromine atoms, one carboxylic acid group, and one amino group . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3,6-dibromobenzoic acid include a melting point of 149-151 °C, a predicted boiling point of 373.9±42.0 °C, and a predicted density of 2.158±0.06 g/cm3 . The compound has a molecular weight of 294.93 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 2-Amino-3,6-dibromobenzoic acid and its related compounds have been synthesized and characterized using various methods such as single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These compounds have been studied for their molecular geometry, intra- and inter-molecular interactions, and fundamental vibrational bands (Yıldırım et al., 2015).
Chemical Analysis and Properties
- Chemical Properties and Analysis : Studies on similar compounds, such as 2, 4, 6-Tribromo-3-hydroxybenzoic acid, have been conducted to understand their synthesis methods, structure characterization, and influence of various conditions on their synthesis process. These studies provide insights into the yield and purity of the compounds under optimal conditions (Feng Yu-chuan, 2012).
Applications in Pharmacology
- Antimicrobial Activity : Derivatives of 2-Amino-3,6-dibromobenzoic acid have been synthesized and screened for their antimicrobial activity. Such compounds have been designed incorporating active pharmacophore structural features to explore their potential in therapeutics, particularly in antimicrobial treatments (Haranath et al., 2004).
Biomedical Research
- Biomedical Applications : Research into 2-aminobenzoic acid derivatives has shown their application in enhancing the sensitivity of mass spectrometric identification of N-glycans. Such applications are crucial in glycomics and the analysis of biotherapeutic agents, indicating a potential role for 2-Amino-3,6-dibromobenzoic acid in similar biomedical research contexts (X. Hronowski et al., 2020).
Polymer Synthesis
- Use in Polymer Synthesis : Studies on the synthesis of Ethyl 3,5-Dibromobenzoate, a derivative of 2-Amino-3,6-dibromobenzoic acid, have shown its application in preparing dendritic polymers. The synthesis process emphasizes optimizing reaction conditions to achieve high yield and purity, suggesting potential industrial applications in polymer production (Bi Yun-mei, 2011).
Safety and Hazards
Safety data indicates that 2-Amino-3,6-dibromobenzoic acid may pose hazards upon ingestion, skin contact, or inhalation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-amino-3,6-dibromobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZPTOHJOFPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dibromobenzoic acid |
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